molecular formula C9H6Cl2N2OS B1362002 3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate CAS No. 3082-23-3

3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate

Cat. No. B1362002
CAS RN: 3082-23-3
M. Wt: 261.13 g/mol
InChI Key: CGKXKFVZZYQDOA-UHFFFAOYSA-N
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Description

3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate (3C4CAT) is a phenyl thiocyanate compound that has been widely used in scientific research and laboratory experiments due to its unique properties. It is a versatile compound that can be used in a variety of ways, including in the synthesis of other compounds, in biochemical and physiological studies, and in the study of drug metabolism.

Scientific Research Applications

3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate is a compound that has attracted research interest due to its unique structure and potential applications in various scientific fields. The compound's distinctive reactive sites make it a subject of interest in pharmacological, biochemical, and synthetic chemistry research.

Reactivity and Pharmacological Interest

  • Phenolic acids like Chlorogenic Acid (CGA) have garnered attention due to their versatile biological and pharmacological effects. CGA, a phenolic acid compound found in green coffee extracts and tea, exhibits a wide range of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory properties. It's speculated to regulate lipid and glucose metabolism, potentially aiding in the treatment of disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Synthetic Chemistry and Structural Analysis

  • The compound's reactivity with chloral and substituted anilines has been explored, leading to the formation of various products depending on the type of amine and reaction conditions. The resulting substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones have been examined through high-resolution magnetic resonance spectra and ab initio calculations, providing insights into the conformation and structure of the products (Issac & Tierney, 1996).

Role as an Intermediate in Heterocyclic Synthesis

  • The compound serves as a crucial intermediate for the synthesis of a wide range of synthetically useful and novel heterocyclic systems. Its method of preparation and chemical reactivity have been extensively studied, underscoring its significance in the field of synthetic chemistry (Gouda, 2013).

properties

IUPAC Name

[3-chloro-4-[(2-chloroacetyl)amino]phenyl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2OS/c10-4-9(14)13-8-2-1-6(15-5-12)3-7(8)11/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKXKFVZZYQDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368805
Record name 3-Chloro-4-(2-chloroacetamido)phenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate

CAS RN

3082-23-3
Record name 3-Chloro-4-(2-chloroacetamido)phenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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